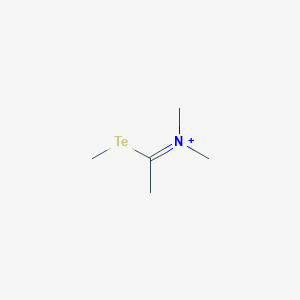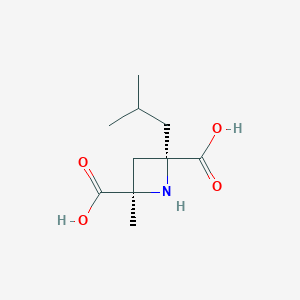
(Phenylthio)acetic acid, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenylthio)acetic acid, propyl ester is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210293 It is an ester derived from (phenylthio)acetic acid and propanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Phenylthio)acetic acid, propyl ester can be synthesized through esterification, a reaction between (phenylthio)acetic acid and propanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Phenylthio)acetic acid, propyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require a nucleophile and a suitable solvent, such as ethanol or dichloromethane.
Major Products Formed
Hydrolysis: (Phenylthio)acetic acid and propanol.
Reduction: (Phenylthio)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Phenylthio)acetic acid, propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of (Phenylthio)acetic acid, propyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release (phenylthio)acetic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Phenylthio)acetic acid, methyl ester
- (Phenylthio)acetic acid, ethyl ester
- (Phenylthio)acetic acid, butyl ester
Uniqueness
(Phenylthio)acetic acid, propyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
174872-90-3 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
propyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H14O2S/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
PGNCCKPNZYBMHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]-](/img/structure/B12547418.png)


![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B12547426.png)




![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)



